{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
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Overview
Description
{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a complex organic compound that features a benzothiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are often employed.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- {4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
- {4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanol
- {4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c1-27-18-11-7-10-17(14-18)23-15-21(22(24)16-8-3-2-4-9-16)28(25,26)20-13-6-5-12-19(20)23/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRCXWCYHMDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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